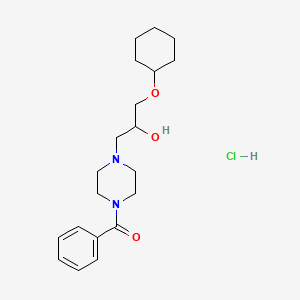
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, also known as BMBP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMBP is a pyrazolidinedione derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione reduces inflammation and promotes cell death in cancer cells.
Biochemical and Physiological Effects
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to reduce inflammation and promote cell death in cancer cells. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has limited solubility in water, which can make it difficult to administer in vivo. 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione also has limited stability in solution, which can affect its efficacy in experiments.
Future Directions
There are several future directions for the study of 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. One direction is to further investigate its potential therapeutic applications in the treatment of rheumatoid arthritis, breast cancer, and prostate cancer. Another direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Future studies could also focus on improving the solubility and stability of 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione in solution, as well as developing new methods for its synthesis.
Synthesis Methods
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been synthesized using various methods, including the reaction of 3-bromo-4-methoxybenzaldehyde and 4-methylphenylhydrazine with ethyl acetoacetate in the presence of piperidine. Another method involves the reaction of 3-bromo-4-methoxybenzaldehyde and 4-methylphenylhydrazine with diethyl malonate in the presence of piperidine. Both methods result in the formation of 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, which can be isolated and purified using column chromatography.
Scientific Research Applications
4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory and anti-cancer properties, and has been studied for its potential use in the treatment of rheumatoid arthritis, breast cancer, and prostate cancer. 4-(3-bromo-4-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-11-3-6-13(7-4-11)21-18(23)14(17(22)20-21)9-12-5-8-16(24-2)15(19)10-12/h3-10H,1-2H3,(H,20,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXJFBVIUREAGC-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)Br)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenoxy)acetyl]tryptophan](/img/structure/B5202418.png)
![ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B5202426.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5202428.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![2-methyl-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202445.png)
![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5202450.png)

![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)


![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)

![2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)
